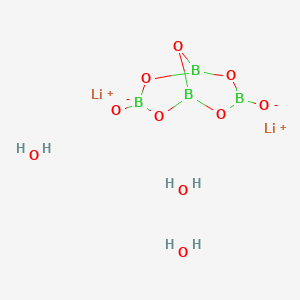
Acetyl-PHF6KE amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-PHF6KE amide is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
Peptides play a significant role in cell signaling and function and can be used as an important tool for research and therapeutic treatments . The synthesis of peptides involves coupling two or more amino acids (forming amino acid polymers) that are coupled by a peptide bond . The acyl azide method is one of the best methods for racemization-free peptide segment condensation .Molecular Structure Analysis
The molecular weight of this compound is 790.90 and its formula is C37H58N8O11 . The sequence of this compound is Ac-Val-Gln-Ile-Val-Tyr-Glu-NH2 .Chemical Reactions Analysis
Peptides often contain up to fifty amino acid residues . They function in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin) . They also play a role in endocrine signaling and can act as a growth factor .Physical And Chemical Properties Analysis
Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Wissenschaftliche Forschungsanwendungen
Electrostatic Mechanism in Cell Signaling
Acetylation increases the electrostatic field and amide dipole, potentially serving as a bridge in electron transfer and cell signaling. This novel mechanism suggests that acetylation could play a critical role in the modulation of phosphorylation and cell signaling processes, with implications for understanding the biochemical pathways and designing therapeutic interventions (Kovacic, 2011).
Enhanced Therapeutic Potentials
The modification of N-Acetylcysteine to its amide form (NACA) has shown improved lipophilicity, membrane permeability, and antioxidant property. NACA demonstrates therapeutic potentials in neurological disorders and protective effects against pulmonary inflammation, highlighting the significance of acetyl modification in enhancing the bioavailability and efficacy of therapeutic agents (Sunitha et al., 2013).
Acetylation in Bacterial Physiology
Acetyltransferase enzymes, particularly from the GCN5-N-acetyltransferase (GNAT) superfamily, play a crucial role in bacterial physiology through the acetylation of small molecules. This process is integral to gene expression, protein synthesis, detoxification, and virulence, offering insights into bacterial cellular physiology and potential targets for antimicrobial strategies (Burckhardt & Escalante‐Semerena, 2020).
Design and Modification for Bioactivity Enhancement
Chemical modifications, including acetylation, of bioactive peptides and compounds have been explored to enhance their activity and stability. Such modifications can significantly impact their bio-functionalities, suggesting a potential for developing multifunctional biological agents for nutritional, preventive, and therapeutic applications (Hao et al., 2018).
Application in Organic Synthesis
N-halo reagents, including N-halo amides, play a vital role in organic synthesis, offering various functional group transformations. The synthesis of new N-halo reagents or finding novel applications for existing ones could advance organic synthesis, highlighting the importance of acetylation and related modifications in chemical synthesis processes (Kolvari et al., 2007).
Wirkmechanismus
Target of Action
Acetyl-PHF6KE amide is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay Peptide screening can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Mode of Action
It’s known that amides can be activated for chemoselective synthesis . This activation can lead to powerful transformations under mild conditions . The process involves the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .
Biochemical Pathways
It’s known that acetyl-coa, a related compound, plays a central role in metabolism, maintaining equilibrium between anabolic and catabolic pathways in the brain
Pharmacokinetics
It’s known that many drug development projects fail during clinical trials due to poor adme properties . Therefore, it’s crucial to introduce ADME tests at the early stage of drug discovery .
Result of Action
It’s known that lysine acetylation regulates the function of soluble proteins in vivo, affecting brain cell viability
Action Environment
It’s known that amides fitted with sterically demanding and electron-withdrawing groups display an enhanced tendency towards c–n bond cleavage . This suggests that the environment, particularly the pH, could influence the action of this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acetyl-PHF6KE amide, like other acetylated compounds, can be involved in various biochemical reactions . Deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are one of the most influential industrial enzymes . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts .
Cellular Effects
For instance, acetylated amino acids can affect various cellular processes such as nucleosome assembly, chromatin folding, DNA damage repair, and proper transcription .
Molecular Mechanism
For instance, a mechanism enabling selective peptide elongation by coupling α-amino acids under acidic aqueous condition has been suggested . It proceeds via the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .
Temporal Effects in Laboratory Settings
For instance, a mechanism enabling selective peptide elongation by coupling α-amino acids under acidic aqueous condition has been suggested . It proceeds via the generation of a carboxylic acid anhydride intermediate with subsequent intramolecular formation of the amide bond .
Metabolic Pathways
This compound, like other acetylated compounds, can be involved in various metabolic pathways . For instance, the fatty acid amides are a family of lipids composed of two chemical moieties, a fatty acid and a biogenic amine linked together in an amide bond .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58N8O11/c1-8-20(6)31(45-33(52)25(13-15-27(38)48)42-35(54)29(18(2)3)40-21(7)46)37(56)44-30(19(4)5)36(55)43-26(17-22-9-11-23(47)12-10-22)34(53)41-24(32(39)51)14-16-28(49)50/h9-12,18-20,24-26,29-31,47H,8,13-17H2,1-7H3,(H2,38,48)(H2,39,51)(H,40,46)(H,41,53)(H,42,54)(H,43,55)(H,44,56)(H,45,52)(H,49,50)/t20-,24-,25-,26-,29-,30-,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZATZXBMMYQRK-RHJGEDKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58N8O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
790.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)




